Cas no 2639459-08-6 (4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid)

2639459-08-6 structure
Produktname:4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid
4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- EN300-27724935
- 2639459-08-6
- 4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
- 4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid
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- Inchi: 1S/C20H17ClN2O6/c1-12-15(18(19(24)25)23-29-12)11-27-17-8-7-14(9-16(17)21)22-20(26)28-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,22,26)(H,24,25)
- InChI-Schlüssel: JASKKGCKKLNWDI-UHFFFAOYSA-N
- Lächelt: ClC1C=C(C=CC=1OCC1C(C(=O)O)=NOC=1C)NC(=O)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 416.0775140g/mol
- Monoisotopenmasse: 416.0775140g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 8
- Komplexität: 559
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 111Ų
- XLogP3: 3.8
4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724935-1.0g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 1.0g |
$785.0 | 2025-03-20 | |
Enamine | EN300-27724935-2.5g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 2.5g |
$1539.0 | 2025-03-20 | |
Enamine | EN300-27724935-10.0g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 10.0g |
$3376.0 | 2025-03-20 | |
Enamine | EN300-27724935-0.25g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 0.25g |
$723.0 | 2025-03-20 | |
Enamine | EN300-27724935-1g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 1g |
$785.0 | 2023-09-10 | ||
Enamine | EN300-27724935-5g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 5g |
$2277.0 | 2023-09-10 | ||
Enamine | EN300-27724935-10g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 10g |
$3376.0 | 2023-09-10 | ||
Enamine | EN300-27724935-0.1g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 0.1g |
$691.0 | 2025-03-20 | |
Enamine | EN300-27724935-0.5g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 0.5g |
$754.0 | 2025-03-20 | |
Enamine | EN300-27724935-5.0g |
4-[(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
2639459-08-6 | 95.0% | 5.0g |
$2277.0 | 2025-03-20 |
4-(4-{(benzyloxy)carbonylamino}-2-chlorophenoxy)methyl-5-methyl-1,2-oxazole-3-carboxylic acid Verwandte Literatur
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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